Product packaging for 6-Methoxy-2-azaspiro[3.3]heptane(Cat. No.:CAS No. 1638784-96-9)

6-Methoxy-2-azaspiro[3.3]heptane

Cat. No.: B2867229
CAS No.: 1638784-96-9
M. Wt: 127.187
InChI Key: KLOVQWYQYLKOSU-UHFFFAOYSA-N
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Description

6-Methoxy-2-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.187. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B2867229 6-Methoxy-2-azaspiro[3.3]heptane CAS No. 1638784-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-9-6-2-7(3-6)4-8-5-7/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOVQWYQYLKOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Methoxy 2 Azaspiro 3.3 Heptane and Its Derivatives

Strategies for Constructing the Spiro[3.3]heptane Core

The construction of the strained spiro[3.3]heptane system, which features two fused four-membered rings sharing a single carbon atom, presents a significant synthetic challenge. Various innovative methods have been developed to efficiently create this core structure.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a prominent strategy for forming the spiro[3.3]heptane core. These methods often involve the ring closure of appropriately functionalized cyclobutane (B1203170) precursors.

One common approach begins with the cyclization of 1,1'-bis(chloromethyl)cyclobutane with sodium cyanide, followed by hydrolysis to yield spiro[3.3]heptane-2,6-dicarboxylic acid. univ.kiev.ua Another method relies on the intramolecular imide formation from a 1,3-functionalized cyclobutane derivative, which itself can be generated via a diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate. unipv.it A patented five-step synthesis for 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester utilizes an intramolecular ring closure with o-nitrobenzenesulfonamide under the action of potassium carbonate. google.com

Intermolecular [2+2] Cycloaddition Reactions (e.g., involving β-lactams)

Intermolecular [2+2] cycloaddition reactions provide a powerful and convergent route to the spiro[3.3]heptane skeleton. These reactions typically involve the formation of a four-membered ring by combining two unsaturated components.

A key example is the [2+2] cycloaddition of a ketene (B1206846) with an N-silylated imine, which produces a spirocyclic β-lactam. unipv.it This β-lactam can then be further transformed into the desired 2-azaspiro[3.3]heptane scaffold. Visible-light-mediated energy transfer catalysis has also been employed for intermolecular [2+2] cycloadditions, for example, between 2-isoxazoline-3-carboxylates and alkenes, to access azetidine-containing compounds. thieme.de Similarly, a cross-selective [2+2] photocycloaddition between exocyclic arylidene azetidines and electron-deficient alkenes, promoted by an Iridium(III) photosensitizer, yields polysubstituted 2-azaspiro[3.3]heptane motifs. researchgate.netevitachem.com This method is notable for its mild conditions and broad substrate scope. researchgate.netevitachem.com

Protecting Group Strategies in Azaspiro[3.3]heptane Synthesis

The synthesis of functionalized azaspiro[3.3]heptanes often necessitates the use of protecting groups to mask reactive sites, particularly the nitrogen atom of the azetidine (B1206935) ring, enabling selective transformations elsewhere in the molecule.

Commonly used nitrogen-protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Ts). researchgate.netresearchgate.net The Boc group, for instance, is frequently used in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate. researchgate.netnih.govbiosynth.com This protecting group can be installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov The Cbz group is another widely used protecting group, as seen in intermediates like benzyl (B1604629) 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. nih.gov The choice of protecting group is critical as it can influence reaction efficiency and allows for orthogonal deprotection strategies when multiple protecting groups are present. researchgate.net For example, a route towards 2,6-diazaspiro[3.3]heptane allows for an orthogonal protecting group strategy on the nitrogen atoms (e.g., Boc and Cbz) for selective deprotection and functionalization. researchgate.net

Protecting GroupAbbreviationCommon Reagent
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)
benzyloxycarbonylCbzBenzyl chloroformate
p-toluenesulfonylTs or Tosylp-Toluenesulfonyl chloride (TsCl)
o-nitrobenzenesulfonylNosylo-Nitrobenzenesulfonyl chloride
FluorenylmethyloxycarbonylFmoc9-fluorenylmethyloxycarbonyl chloride

Protecting Group-Free Synthetic Routes

To enhance synthetic efficiency and reduce step counts, protecting group-free strategies have been developed. These routes are particularly valuable for large-scale synthesis as they eliminate the need for protection and deprotection steps, which can be costly and generate waste.

A notable example is the low-cost, protecting group-free synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. nih.govacs.org This two-step process involves the direct double N-alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane, facilitated by a hydroxide (B78521) base. nih.govacs.orgnih.gov This approach avoids the use of expensive reagents and the drawbacks associated with previous routes that required protecting groups. nih.govacs.orgnih.gov The optimization of this reaction has enabled its demonstration on a 100-gram scale with high yield and purity. acs.org

Regio- and Stereoselective Synthesis of Functionalized Azaspiro[3.3]heptanes

The introduction of functional groups at specific positions (regioselectivity) and with a defined spatial orientation (stereoselectivity) is crucial for tailoring the properties of azaspiro[3.3]heptane derivatives for applications in drug discovery.

Introduction of Methoxy (B1213986) Functionality and Other Substituents at C6

The synthesis of 6-methoxy-2-azaspiro[3.3]heptane typically proceeds through a key intermediate, N-protected 6-oxo-2-azaspiro[3.3]heptane. researchgate.netnih.gov For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate serves as a versatile precursor for various C6-substituted derivatives. researchgate.netnih.govbiosynth.com

The synthetic sequence generally involves the following steps:

Reduction of the Ketone: The ketone at the C6 position is reduced to a hydroxyl group. A common method involves using a reducing agent like sodium borohydride (B1222165). google.com This step yields the corresponding tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. google.com

Etherification: The resulting hydroxyl group is then converted to a methoxy group. This is typically achieved through a Williamson ether synthesis, where the alcohol is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride.

This stepwise functionalization allows for the precise introduction of the methoxy group at the C6 position. Other functionalities can also be introduced starting from the 6-oxo intermediate, highlighting its importance as a versatile building block. researchgate.netnih.gov For instance, various amino acid analogues have been synthesized by functionalizing the C6 position of the 2-azaspiro[3.3]heptane core. nih.gov

Precursor CompoundReagent(s)Product Compound
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateSodium borohydridetert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateSodium hydride, Methyl iodidetert-Butyl this compound-2-carboxylate

Control of Spirocenter Stereochemistry

The precise control of the spirocenter's stereochemistry is a critical aspect of synthesizing biologically active molecules based on the 2-azaspiro[3.3]heptane framework. Researchers have developed several strategies to achieve high levels of diastereoselectivity and enantioselectivity.

One notable approach involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines. rsc.orgresearchgate.net This method has been successfully applied to the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgresearchgate.net The three-step procedure is efficient, with reported yields of up to 90% and diastereomeric ratios (dr) as high as 98:2. rsc.org This methodology is also applicable to the synthesis of related spirocyclic systems, such as 1-substituted 2-azaspiro[3.4]octane and 1-substituted 2-azaspiro[3.5]nonane. rsc.org

Another strategy for stereocontrol utilizes a modified Strecker reaction with Ellman's sulfinamide as a chiral auxiliary. nih.gov While the diastereoselectivity of the reaction with racemic spirocyclic ketones was reported as low to moderate, it enabled the isolation of all stereoisomers in pure form through chromatographic separation. nih.gov The absolute configuration of these stereoisomers was subsequently confirmed by X-ray crystallography. nih.gov

Furthermore, the Staudinger reaction, involving the cycloaddition of imines to ketenes, provides a single-step route to azetidin-2-one (B1220530) derivatives, which can serve as precursors to spirocyclic systems. thieme-connect.com The stereochemical outcome of such reactions can be influenced by the nature of the reactants and the reaction conditions.

For spirocyclic isoxazolones, a cascade reaction between α,β-unsaturated aldehydes and isoxazolones has been developed, employing synergistic catalysis with a chiral secondary amine and a palladium(0) catalyst. nih.gov This approach yields chiral spiroisoxazolone derivatives with high diastereoselectivity (up to 20:1 dr) and enantioselectivity (up to 99% ee). nih.gov

These examples highlight the diverse and sophisticated methodologies available to chemists for controlling the stereochemistry of the spirocenter in 2-azaspiro[3.3]heptane and related spirocyclic systems, which is essential for investigating their structure-activity relationships in medicinal chemistry.

Scalable Synthetic Protocols and Process Optimization

The transition from laboratory-scale synthesis to larger-scale production is a critical step in the development of new chemical entities for pharmaceutical and other applications. For this compound and its derivatives, significant efforts have been dedicated to developing scalable and efficient synthetic protocols.

Development of Multigram Scale Preparations

Several research groups have successfully developed multigram-scale syntheses for 2-azaspiro[3.3]heptane derivatives. One approach for producing 6,6-difluorospiro[3.3]heptane building blocks utilizes a convergent synthesis strategy starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, allowing for the preparation of up to 0.47 kg of target compounds. enamine.netnih.gov

A scalable two-step process has been reported for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic candidate. acs.org This process was demonstrated on a 100 g scale with an isolated yield of 87% and high purity. acs.org The key step involves the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane. acs.org

For the synthesis of 1-azaspiro[3.3]heptanes, a modular and scalable approach has been developed, enabling the production of over 50 g of the final product. rsc.orgthieme-connect.com A key challenge in this synthesis was the selective reduction of a lactam intermediate, which was successfully achieved on a multigram scale using alane. thieme-connect.com

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has also been scaled up. One route, utilizing a [2+2] cycloaddition, successfully produced 51 g of the product in three steps. acs.orgacs.org The cycloaddition was even carried out on a 100 g scale, indicating potential for further optimization. acs.orgacs.org

These examples demonstrate the successful translation of synthetic routes for azaspiro[3.3]heptane derivatives to multigram scales, a crucial step for their application in drug discovery and development.

CompoundScaleKey FeaturesReference
6,6-Difluorospiro[3.3]heptane derivativesup to 0.47 kgConvergent synthesis enamine.netnih.gov
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane100 gTwo-step, protecting group-free acs.org
1-Azaspiro[3.3]heptane>50 gModular, selective lactam reduction rsc.orgthieme-connect.com
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate51 g (up to 100 g scale for cycloaddition)[2+2] cycloaddition acs.orgacs.org

Application of Flow Chemistry Techniques

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. The application of flow chemistry to the synthesis of strained spiro heterocycles is an emerging area of research.

While specific examples detailing the application of flow chemistry to the synthesis of this compound are not prevalent in the provided search results, the use of flow microreactor technology has been noted in the context of organometallic chemistry and the synthesis of related strained heterocycles. rsc.org For instance, flow-assisted preparation and derivatization of azabicyclo[1.1.0]butanes have been described, highlighting the potential of this technology for constructing strained ring systems. acs.org

The development of scalable and robust synthetic methods, such as those amenable to flow processing, is crucial for the industrial production of complex molecules like this compound and its derivatives. The principles of flow chemistry, including precise control over reaction parameters and enhanced heat and mass transfer, could be beneficially applied to optimize the existing scalable batch syntheses.

Synthesis of Precursors and Key Intermediates (e.g., 6-oxo-2-azaspiro[3.3]heptane derivatives)

The efficient synthesis of key precursors and intermediates is fundamental to the construction of the this compound scaffold and its analogues. A particularly important intermediate is the 6-oxo-2-azaspiro[3.3]heptane ring system, which serves as a versatile building block for further functionalization.

Two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described. acs.orgacs.orgnih.govresearchgate.net

Route 1: Stepwise Construction

Route 2: [2+2] Cycloaddition

Another reported method for synthesizing tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves a five-step sequence with a total yield of 41%, suggesting a valuable method for large-scale preparation. google.com

The synthesis of other important precursors, such as 2-azaspiro[3.3]heptane-derived amino acids like ornithine and GABA analogues, has also been achieved. nih.govresearchgate.net These syntheses involve the subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles to construct the two four-membered rings of the spirocyclic scaffold. nih.gov

The availability of these robust synthetic routes to key precursors like 6-oxo-2-azaspiro[3.3]heptane derivatives is crucial for the exploration of this chemical space in drug discovery.

Precursor/IntermediateSynthetic ApproachKey FeaturesReference
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateStepwise construction from epibromohydrin8 steps, 19% overall yield acs.org
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[2+2] cycloaddition3 steps, 21% overall yield, scalable acs.orgacs.org
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate5-step sequence41% overall yield, suitable for large-scale prep google.com
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acidRing closure of 1,3-bis-electrophilesSynthesis of constrained amino acid analogues nih.govresearchgate.net
2-Azaspiro[3.3]heptane-6-carboxylic acidRing closure of 1,3-bis-electrophilesSynthesis of constrained amino acid analogues nih.gov

Chemical Reactivity and Derivatization Strategies of the 6 Methoxy 2 Azaspiro 3.3 Heptane Core

Functional Group Transformations on the Azetidine (B1206935) Ring (N2)

The nitrogen atom at the 2-position of the azaspiro[3.3]heptane core is a key site for introducing chemical diversity. As a secondary amine, it behaves as a nucleophile, readily participating in a variety of bond-forming reactions. smolecule.com Research indicates that the amine of the azaspiro[3.3]heptane system is generally more basic than its monocyclic azetidine counterpart, which can enhance its nucleophilicity and reactivity. thieme-connect.com

Common transformations at the N2 position include:

N-Alkylation: The nitrogen can be alkylated using various alkyl halides to introduce a wide range of substituents. This is a fundamental strategy for attaching side chains that can modulate the pharmacological properties of the final compound. smolecule.com

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides, providing another route to functionalized derivatives.

Reductive Amination: While typically used to form C-N bonds elsewhere, the N2 nitrogen can itself react with aldehydes or ketones in the presence of a reducing agent if it is part of a precursor molecule.

Sulfonylation: The nitrogen can be functionalized with sulfonyl chlorides to form sulfonamides, as seen in the synthesis of related compounds like 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane. evitachem.com

Reaction TypeReagentsProductPurpose
N-Alkylation Alkyl Halide (R-X), BaseN-Alkyl-2-azaspiro[3.3]heptaneIntroduce diverse alkyl side chains
N-Acylation Acyl Chloride (RCOCl), BaseN-Acyl-2-azaspiro[3.3]heptaneIntroduce amide functionalities
Sulfonylation Sulfonyl Chloride (RSO₂Cl), BaseN-Sulfonyl-2-azaspiro[3.3]heptaneIntroduce sulfonamide groups

Functional Group Transformations on the Cyclobutane (B1203170) Ring (C6)

The C6 position, bearing the methoxy (B1213986) group, offers a second major point for diversification. The methoxy group itself can be a target for transformation, or it can be viewed as a derivative of a more versatile ketone precursor, 6-oxo-2-azaspiro[3.3]heptane. Two efficient, scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, highlighting its importance as a versatile intermediate. researchgate.net

Key transformations originating from the C6-position include:

Oxidation: The methoxy group could potentially undergo oxidation to form more reactive intermediates. smolecule.com

Derivatization from a Ketone Precursor: A common and powerful strategy involves starting with the corresponding ketone at the C6 position (6-oxo-2-azaspiro[3.3]heptane). This ketone can be transformed into a variety of other functional groups:

Reduction: Reduction of the ketone using agents like sodium borohydride (B1222165) yields a hydroxyl group, leading to 6-hydroxy-2-azaspiro[3.3]heptane derivatives.

Reductive Amination: The ketone can react with amines in the presence of a reducing agent to install primary, secondary, or tertiary amino groups at the C6 position.

Hydantoin Formation: Reaction with potassium cyanide and ammonium (B1175870) carbonate can convert the ketone into a spiro-hydantoin, which can be further manipulated. thieme-connect.com

This precursor approach allows for the introduction of a wide array of functionalities, including amino and hydroxyl groups, which are crucial for interacting with biological targets. researchgate.netnih.gov

Reaction Pathways for the Introduction of Diverse Side Chains

Alkylation is a primary method for introducing side chains onto the 6-methoxy-2-azaspiro[3.3]heptane core, most commonly at the N2 position. smolecule.com This reaction typically involves treating the parent amine with an alkyl halide in the presence of a base. Studies on related structures, such as the formation of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, have optimized conditions for such alkylations. For instance, using a strong base like sodium hydroxide (B78521) in a polar aprotic solvent like DMSO can lead to nearly quantitative conversion. acs.org

A key synthetic strategy for forming the azaspiro[3.3]heptane ring system itself is through a double intramolecular SN2 alkylation. researchgate.net For example, reacting a primary amine with a 1,1-bis(halomethyl)cyclobutane derivative results in the formation of the azetidine ring. thieme-connect.com This highlights the robustness of alkylation pathways in the chemistry of these scaffolds.

Reduction reactions are critical for functionalizing the this compound core, particularly when starting from a ketone or other reducible group.

Reductive Amination: This is a highly effective one-pot method for introducing amino side chains at the C6 position. The process involves reacting the ketone precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, with an amine (e.g., methylamine (B109427) hydrochloride) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. thieme-connect.de This method allows for the direct installation of substituted amino groups in good yields. thieme-connect.de

Reduction of Other Functional Groups: Derivatives of the core scaffold can bear other reducible groups. For instance, a nitro group on an aromatic ring attached to the core can be reduced to a primary amine, altering the compound's properties and providing a new handle for further derivatization. evitachem.com Similarly, the reduction of a β-lactam ring with alane has been used to produce the 1-azaspiro[3.3]heptane core in related syntheses. researchgate.netresearchgate.net

Reaction PathwayStarting MaterialKey ReagentsProduct Functionality
N-Alkylation 2-Azaspiro[3.3]heptane coreAlkyl halide, Base (e.g., KOH, NaOH)N-linked side chain
Reductive Amination 6-Oxo-2-azaspiro[3.3]heptane precursorAmine (R-NH₂), Reducing Agent (e.g., NaBH₃CN)C6-linked amino side chain
Ketone Reduction 6-Oxo-2-azaspiro[3.3]heptane precursorReducing Agent (e.g., NaBH₄)C6-hydroxyl group

Synthesis of Analogues and Homologues (e.g., trifluoromethylated, ethynylated, hydroxylated derivatives)

The versatility of the 2-azaspiro[3.3]heptane framework allows for the synthesis of a wide range of analogues with modified properties.

Hydroxylated Derivatives: These are commonly synthesized by the reduction of a ketone precursor, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. ambeed.com The resulting alcohol, for instance, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, provides a hydroxyl group that can serve as a hydrogen bond donor or a site for further functionalization. synthonix.com

Ethynylated Derivatives: Alkynes are valuable functional groups in medicinal chemistry, often used in "click chemistry" reactions. Ethynylated analogues can be prepared from aldehyde precursors using methods like the Seyferth-Gilbert homologation. researchgate.netresearchgate.net This introduces a reactive handle for conjugating the scaffold to other molecules.

Trifluoromethylated Derivatives: The introduction of fluorine or trifluoromethyl groups can significantly alter a molecule's metabolic stability and binding affinity. researchgate.net Trifluoromethylated analogues of 2-azaspiro[3.3]heptane have been developed. google.com Additionally, intermediates like 2-azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate can be used, where the trifluoroacetate (B77799) acts as a leaving group in nucleophilic substitution reactions to introduce other functionalities. smolecule.com

Analogue TypeSynthetic PrecursorKey ReactionResulting Functional Group
Hydroxylated 6-Oxo derivativeKetone Reduction-OH
Ethynylated 6-Aldehyde derivativeSeyferth-Gilbert Homologation-C≡CH
Trifluoromethylated VariousSpecific fluorination reagents-CF₃

Chemo- and Regioselectivity in Complex Derivatizations

A significant advantage of the 2-azaspiro[3.3]heptane scaffold is the high degree of chemo- and regioselectivity that can be achieved during its derivatization. The distinct reactivity of the two rings—the nucleophilic nitrogen on the azetidine and the electrophilic carbon centers on the cyclobutane (especially when functionalized as a ketone)—allows for selective transformations. researchgate.net

For example, the N2 amine can be selectively alkylated or acylated without disturbing functional groups on the C6-position, and vice-versa. This orthogonality is crucial for building complex molecules in a controlled, stepwise manner.

The rigid, spirocyclic structure also plays a key role in ensuring selectivity. In the synthesis of the core itself via double alkylation of an amine with a 1,3-bis-electrophile, the rigidity of the intermediate helps to minimize competing side reactions, leading to high regioselectivity and good yields. smolecule.com This inherent structural control makes the this compound core a predictable and reliable platform for developing new chemical entities. nih.gov

Applications and Design Principles in Advanced Molecular Research

Role as a Privileged Scaffold in Medicinal Chemistry

Spirocyclic motifs, particularly those containing small, strained rings like the azaspiro[3.3]heptane system, are increasingly recognized as privileged scaffolds in drug discovery. researchgate.net Their rigid, three-dimensional nature provides a distinct advantage over traditional flat aromatic systems by enabling more specific and multi-vector interactions with biological targets. rsc.org The incorporation of heteroatoms, as in 6-Methoxy-2-azaspiro[3.3]heptane, further allows for the precise placement of exit vectors for functionalization, influencing properties like solubility and target engagement. rsc.org

A primary application of the 2-azaspiro[3.3]heptane core is as a bioisosteric replacement for common saturated heterocycles like piperidine (B6355638) and morpholine. rsc.orguniv.kiev.ua Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. The 2-azaspiro[3.3]heptane scaffold was first proposed as a piperidine mimic in 2010 and has since become a common strategic replacement in drug design. univ.kiev.uaacs.org

Research has shown that replacing a piperidine ring with a 2-azaspiro[3.3]heptane can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, without sacrificing, and in some cases even enhancing, biological activity. rsc.orguniv.kiev.ua For example, the replacement of the piperidine fragment in the anesthetic drug bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane core, a close isomer, resulted in a new analog with high activity. researchgate.netnih.gov Similarly, related scaffolds like 2-oxa-6-azaspiro[3.3]heptane are used as surrogates for morpholine. rsc.org

The introduction of the spirocyclic core can, however, significantly alter molecular geometry, which may not always be beneficial. The distance between terminal atoms increases, and their orientation is twisted by approximately 90 degrees compared to the six-membered ring parent. nih.gov This geometric shift can lead to a dramatic loss of potency if the original orientation is crucial for target binding. nih.gov

Table 1: Impact of Azaspiro[3.3]heptane as a Bioisosteric Replacement on Lipophilicity (logD)

Parent Compound with Heterocycle Analog with Azaspiro[3.3]heptane ΔlogD₇.₄ Reference
Linezolid (contains morpholine) Spiro-morpholine analog 8b -0.6 nih.gov
Artefenomel (contains piperazine) Spiro-piperazine analog 9b -0.6 nih.gov
GPR119 Agonist (contains piperazine) 2,6-diazaspiro[3.3]heptane analog 21b -1.1 nih.gov
N-linked Piperidine Compound N-linked 2-azaspiro[3.3]heptane analog +0.2 to +0.5 nih.gov

The rigid structure of the spiro[3.3]heptane moiety is a key feature exploited in rational drug design. researchgate.net Flexible molecules in solution exist as an equilibrium of multiple conformations, and binding to a target requires adopting a specific "bioactive" conformation. This process is entropically unfavorable. By using a rigid scaffold like this compound, a ligand's conformation is pre-organized or "locked" into a shape that is more complementary to the target's binding site. nih.gov

This conformational restriction can lead to several benefits:

Enhanced Potency: Minimizing the entropic penalty upon binding can lead to a significant increase in binding affinity and, consequently, biological potency. nih.gov

Improved Selectivity: A rigid conformation can better differentiate between closely related targets (e.g., receptor subtypes or enzyme isoforms), leading to improved selectivity and a better side-effect profile. researchgate.net

Reduced Metabolism: The rigid structure can prevent the molecule from adopting conformations that are susceptible to metabolic enzymes, thereby improving its metabolic stability. univ.kiev.uanih.gov

The spirocyclic nature of this compound, with its two four-membered rings sharing a single carbon, creates a dense and conformationally constrained framework ideal for applying this design principle. researchgate.net

The incorporation of a spiro[3.3]heptane moiety fundamentally alters the three-dimensional architecture of a molecule. This shift is often described as an "escape from flatland," a strategy to move away from the planar, two-dimensional structures common in many drug molecules, which often have poor physicochemical properties. univ.kiev.ua

Key architectural impacts include:

Increased Three-Dimensionality: The spirocyclic core has a high fraction of sp³-hybridized carbons, lending it an inherent three-dimensionality. This allows for the projection of substituents into space in a well-defined manner, enabling interactions with complex, three-dimensional protein binding pockets. rsc.org

Defined Exit Vectors: The rigid framework provides well-defined exit vectors, meaning the bonds connecting substituents to the core have fixed spatial orientations. This predictability is highly valuable for structure-based drug design, allowing chemists to systematically explore the chemical space around a target. researchgate.net

Novel Chemical Space: These scaffolds provide access to novel and underexplored regions of chemical space, offering opportunities to develop patent-free analogs of existing drugs. researchgate.net For example, replacing a piperidine in the anesthetic bupivacaine with an azaspiro[3.3]heptane resulted in a novel and active compound. acs.org

Utility as Building Blocks for Complex Molecule Synthesis

Functionalized azaspiro[3.3]heptanes, such as this compound, are valuable as versatile building blocks for the synthesis of more complex molecules. researchgate.net Their commercial availability and the development of scalable synthetic routes have made them accessible for a wide range of applications in drug discovery programs. acs.orgbiosynth.comsigmaaldrich.comfluorochem.co.uk

For instance, the related compound 2-oxa-6-azaspiro[3.3]heptane serves as a key starting material for the melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonist AZD1979 and is a key intermediate for the tuberculosis drug candidate TBI-223. acs.orgnih.gov Similarly, this compound is available as a hydrochloride salt, poised for incorporation into larger molecular frameworks. biosynth.comsigmaaldrich.com Synthetic routes have been developed to produce a variety of functionalized derivatives, such as amino acids derived from 2-azaspiro[3.3]heptane, which can be used in the design of peptidomimetics. nih.gov

The unique structural features of azaspiro[3.3]heptanes make them ideal for inclusion in compound libraries used for high-throughput screening (HTS). nih.govcrcm-marseille.fr HTS platforms are used to rapidly test hundreds of thousands of chemical compounds to identify "hits" with activity against a specific biological target. mdpi.com

The diversification of screening libraries with sp³-rich, three-dimensional scaffolds is a modern priority in drug discovery, as it increases the probability of finding novel hits with favorable drug-like properties. nih.gov The development of modular synthetic routes allows for the creation of large libraries of diverse azaspiro[3.3]heptane derivatives. researchgate.net These libraries can be designed to explore specific areas of chemical space, with the spirocyclic core providing a rigid anchor and various substituents providing functional diversity. researchgate.net The utility of these scaffolds has been demonstrated in the on-DNA synthesis of complex azaspiro compounds for DNA-Encoded Library Technology (DELT), a powerful screening modality. nih.gov

The spiro[3.3]heptane scaffold has shown potential for use in the construction of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A key component of many PROTACs is a ligand that binds to the E3 ligase, with thalidomide (B1683933) and its analogs being common examples.

Research has described the synthesis of bridged analogs of thalidomide from a bicyclic diamine intermediate, which was itself derived from a properly functionalized spiro[3.3]heptane precursor. researchgate.net This demonstrates that the rigid, three-dimensional framework of the spiro[3.3]heptane can be used to construct the complex architectures required for E3 ligase ligands, highlighting the potential of building blocks like this compound in this cutting-edge therapeutic modality.

Strategic Design for Modulating Target Interactions through Structural Features

The rigid and well-defined three-dimensional structure of the 2-azaspiro[3.3]heptane core is a key feature in the strategic design of molecules aimed at modulating interactions with biological targets. researchgate.netresearchgate.net This rigidity, a result of the two fused four-membered rings, offers a predictable orientation of substituents, a concept known as "vectorization". researchgate.net This allows for precise positioning of functional groups in space to optimize interactions with specific pockets of a target protein.

The strategic value of the 2-azaspiro[3.3]heptane moiety, and by extension the 6-methoxy derivative, lies in its use as a bioisostere for more common saturated heterocycles like piperidine. researchgate.net Bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties while retaining its biological activity. cambridgemedchemconsulting.com Replacing a flexible piperidine ring with the more constrained 2-azaspiro[3.3]heptane scaffold can lead to several advantages, including enhanced metabolic stability and a more defined conformational state, which can improve target selectivity. researchgate.net However, it is important to note that the suitability of such a replacement is dependent on the specific binding environment of the target.

Research into spirocyclic inhibitors has demonstrated that the defined exit vectors of the spiro[3.3]heptane core are crucial for orienting substituents to interact with specific subsites of an enzyme's active site. nih.gov For instance, in the design of inhibitors for the SARS-CoV-2 3CL pro, the spirocyclic core allowed for the precise placement of groups to engage with different pockets of the enzyme. nih.gov While this study did not specifically use the 6-methoxy derivative, it highlights the principle of how the rigid scaffold can be exploited for rational drug design.

The table below summarizes key structural features of this compound and their implications for molecular design.

FeatureImplication in Molecular Design
Spiro[3.3]heptane Core Provides a rigid, three-dimensional scaffold with predictable geometry.
Azaspiro Moiety Introduces a nitrogen atom, allowing for further functionalization and influencing basicity and solubility.
Methoxy (B1213986) Group at C-6 Modulates polarity, hydrogen bonding potential, and can be a key interaction point with the target protein.
Bioisostere for Piperidine Offers an alternative with potentially improved metabolic stability and conformational rigidity. researchgate.net

Development of Novel Heterocyclic Systems Incorporating the Spiro[3.3]heptane Motif

The versatility of the spiro[3.3]heptane framework has spurred the development of a wide array of novel heterocyclic systems. researchgate.net The ability to introduce heteroatoms at various positions within the spirocyclic structure has led to the creation of new scaffolds with diverse physicochemical properties. These novel systems often serve as bioisosteres for established heterocyclic motifs in medicinal chemistry.

One prominent example is the development of 2-oxa-6-azaspiro[3.3]heptane, which has been utilized as a metabolically stable replacement for morpholine. nih.gov This substitution has been shown to in some cases lower the lipophilicity (logD7.4) of the parent molecule, a desirable feature for improving drug-like properties. nih.gov The discovery of AZD1979, a melanin concentrating hormone receptor 1 (MCHr1) antagonist, showcases the successful incorporation of the 2-oxa-6-azaspiro[3.3]heptane motif into a clinical candidate. acs.org

The synthesis of highly functionalized azaspiro[3.3]heptanes with multiple "exit vectors" has been a significant advancement. researchgate.net These building blocks allow for the creation of complex molecules where substituents can be projected in distinct spatial orientations. This is particularly valuable for designing molecules that can simultaneously interact with multiple binding sites on a target or for creating libraries of diverse compounds for high-throughput screening.

While specific examples detailing the incorporation of this compound into such novel heterocyclic systems are not extensively documented in publicly available research, its role as a functionalized building block is clear. biosynth.com The presence of the methoxy group provides a handle for further chemical modification or can itself be a key pharmacophoric feature. The principles established with other substituted azaspiro[3.3]heptanes can be directly applied to the use of the 6-methoxy derivative in the design of new chemical entities.

The following table lists some examples of novel heterocyclic systems based on the spiro[3.3]heptane motif and their intended applications.

Novel Heterocyclic SystemParent ScaffoldApplication/Significance
2-Oxa-6-azaspiro[3.3]heptane aablocks.comMorpholineBioisosteric replacement with potential for improved metabolic stability and reduced lipophilicity. nih.gov
2,6-Diazaspiro[3.3]heptanePiperazine (B1678402)Bioisosteric replacement, though geometric changes need to be considered. nih.gov
Functionalized Azaspiro[3.3]heptanesVariousBuilding blocks with multiple exit vectors for creating complex and diverse molecular architectures. researchgate.net

Spectroscopic and Advanced Structural Characterization Techniques for 6 Methoxy 2 Azaspiro 3.3 Heptane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 6-methoxy-2-azaspiro[3.3]heptane derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while 2D NMR techniques establish connectivity.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For azaspiro[3.3]heptane derivatives, the spectra typically show characteristic signals for the protons on the spirocyclic core and any substituents. For instance, in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, the protons of the spirocyclic core appear as multiplets in the range of 4-7 ppm.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. In derivatives of 2,6-diazaspiro[3.3]heptane, the spiro carbon typically appears around 33 ppm, while carbons adjacent to nitrogen atoms are found further downfield.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a 2,6-Diazaspiro[3.3]heptane Derivative

Note: The following data is for tert-butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate and serves as an illustrative example. amazonaws.com

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity
6.87d, J = 7.5 Hz
6.70t, J = 7.5 Hz
4.22s
4.06s
2.28s
1.45s

Mass Spectrometry (MS) for Molecular Ion Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound derivatives, mass spectrometry confirms the successful synthesis of the target molecule by identifying its molecular ion peak.

Electron ionization (EI) mass spectrometry of azaspiranes often reveals characteristic fragmentation patterns. The fragmentation is typically initiated by the cleavage of bonds adjacent to the spirocyclic carbon atom. For instance, in 1-azaspiro[5.5]undecanes, the fragmentation involves the scission of the C(spiro)–C and C–C bonds in the larger ring. aip.org For derivatives of 2-oxa-6-azaspiro[3.3]heptane, mass spectra can be obtained using electrospray ionization (ESI), which is a soft ionization technique that often leaves the molecular ion intact. researchgate.net

While specific experimental mass spectrometry data for this compound is not widely published, several chemical suppliers indicate its availability. bldpharm.comlookchem.com

Interactive Data Table: Predicted Mass Spectrometry Data for a Related Azaspiro[3.3]heptane Derivative

Note: The following data is for 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane.

m/z Fragment
213[M+H]⁺
157[M - C₄H₈O₂ + H]⁺ (Loss of Boc group)
99[Spirocyclic core]⁺

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For novel spirocyclic compounds like the derivatives of this compound, X-ray crystallography is crucial for unambiguously confirming the connectivity and stereochemistry.

Studies on related azaspiro[3.3]heptane derivatives have utilized X-ray crystallography to elucidate their solid-state conformations. For example, the crystal structure of a 2,6-diazaspiro[3.3]heptane derivative confirmed that the key interaction with its biological target is conserved despite the structural changes compared to its piperazine (B1678402) analog. nih.gov In another study, the crystal structure of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane provided detailed insights into the geometry and flexibility of the spiro-azetidine moiety. acs.org These studies underscore the power of X-ray crystallography in understanding the structural nuances of this class of compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrational frequencies of their bonds.

Infrared (IR) Spectroscopy is particularly useful for identifying characteristic functional groups. In the context of this compound derivatives, IR spectroscopy can confirm the presence of the amine N-H bond (typically a broad peak around 3300-3500 cm⁻¹), C-H bonds (around 2800-3000 cm⁻¹), and the C-O ether linkage (around 1050-1150 cm⁻¹). For derivatives containing a Boc protecting group, a strong carbonyl (C=O) stretch is observed around 1680-1700 cm⁻¹. amazonaws.com

Raman Spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. While less commonly reported for routine characterization, Raman spectroscopy has been used to study the vibrational modes of other spiro compounds, providing insights into their structural characteristics. acs.orgresearchgate.netmdpi.com

Interactive Data Table: Representative IR Absorption Bands for a 2,6-Diazaspiro[3.3]heptane Derivative

Note: The following data is for tert-butyl 6-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate. amazonaws.com

Absorption (cm⁻¹) Assignment
2974, 2933, 2869C-H stretch
1698C=O (Boc carbonyl) stretch
1596, 1560C=N, C=C (pyridine ring) stretch
1175, 1151, 1105C-N, C-O stretch

Computational Chemistry and Theoretical Investigations of 6 Methoxy 2 Azaspiro 3.3 Heptane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 6-Methoxy-2-azaspiro[3.3]heptane. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

DFT calculations, using methods like B3LYP with a 6-311++G(d,p) basis set, can be employed to analyze the geometry and electronic structure of spirohydantoin derivatives, providing insights that correlate well with experimental UV-Vis spectra. bg.ac.rs For the broader class of spiro[3.3]heptane systems, ab initio molecular orbital calculations with STO-3G and 4-31G basis sets have been used to demonstrate that the cyclobutane (B1203170) rings adopt puckered, non-planar conformations. The introduction of a nitrogen atom and a methoxy (B1213986) group in this compound further influences this electronic landscape. The nitrogen atom introduces a site of basicity, while the electronegative oxygen of the methoxy group can modulate the electron density of the scaffold.

These calculations are crucial for understanding how the molecule will interact with biological targets and for predicting its reactivity in various chemical environments. For instance, understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack.

Conformational Analysis and Energy Landscapes of Spiro[3.3]heptane Systems

The spiro[3.3]heptane core imposes significant conformational constraints, resulting in a relatively rigid structure. researchgate.net This rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a target and allows for a more predictable presentation of pharmacophoric features.

Computational methods are essential for exploring the conformational landscape and energy profiles of these systems. The inherent ring strain of the two four-membered rings is a defining feature. Computational studies have shown that the total strain energy of the spiro[3.3]heptane system is greater than the sum of the strain energies of two individual cyclobutane rings, a consequence of the spiro-linkage.

Molecular Dynamics Simulations for Reaction Optimization and Solvent Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, providing insights into its conformational dynamics, interactions with solvents, and potential reaction pathways. By simulating the movement of atoms over time, MD can complement the static picture provided by quantum chemical calculations.

In the context of drug design, MD simulations are used to study the stability of ligand-protein complexes. For instance, in a study of dual inhibitors for G9a and DNMT1, MD simulations were used to confirm the stability of interactions between a 6-methoxy-2-methyl-2-azaspiro[3.3]heptane-containing ligand and the target proteins. mdpi.com These simulations can reveal the importance of specific interactions, such as those with polar amino acids, and the role of substituent flexibility in molecular recognition. mdpi.com

MD simulations are also valuable for understanding the influence of solvent on the conformation and properties of the molecule. The interactions with water molecules can affect the molecule's solubility and how it presents itself to a biological target. While specific MD studies for reaction optimization of this compound are not widely published, this technique holds promise for understanding and improving synthetic routes by modeling reaction intermediates and transition states in a solvated environment.

Prediction of Molecular Interactions and Physicochemical Parameters

The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP or logD), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are increasingly used to predict these properties, guiding the selection and optimization of lead compounds.

The introduction of the azaspiro[3.3]heptane scaffold can have a counterintuitive effect on lipophilicity. In many cases, replacing a six-membered heterocycle like piperidine (B6355638) with an azaspiro[3.3]heptane, despite the net addition of a carbon atom, can lower the measured logD7.4. nih.gov This has been attributed to an increase in the basicity of the nitrogen atom in the spirocyclic system. nih.gov However, for N-linked 2-azaspiro[3.3]heptanes, an increase in logD7.4 has been observed. nih.gov

Table 1: Predicted Physicochemical Properties of Azaspiro[3.3]heptane Derivatives

CompoundPredicted PropertyValueReference
2-Azaspiro[3.3]heptaneMolecular Weight97.16 g/mol nih.gov
2-Azaspiro[3.3]heptaneXLogP3-AA0.7 nih.gov
This compound hydrochlorideMolecular Weight163.65 g/mol biosynth.comsigmaaldrich.com
N-linked 2-azaspiro[3.3]heptane derivativesChange in logD7.4 vs. piperidine+0.2 to +0.5 nih.gov
Other azaspiro[3.3]heptane derivativesChange in logD7.4 vs. piperidine-0.2 to -1.0 nih.gov

Note: This table is generated based on data from the provided text and may not represent experimentally confirmed values for this compound itself.

Design of New Derivatives through Computational Modeling

Computational modeling plays a pivotal role in the rational design of new derivatives of this compound with improved properties. By leveraging the understanding of its structure, electronic properties, and potential interactions gained from theoretical investigations, chemists can design novel compounds with enhanced potency, selectivity, and ADME profiles.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key in silico approaches. nih.gov In SBDD, the three-dimensional structure of the biological target is used to design ligands that fit snugly into the binding site. The predictable vectorization of the spiro[3.3]heptane scaffold is a significant asset in this approach. For example, computational docking can be used to predict the binding mode of this compound derivatives to a target protein, and molecular dynamics simulations can assess the stability of the resulting complex. mdpi.com

In a study on inhibitors of the m6A-RNA writer enzyme METTL3, the replacement of a piperidine with a 2-azaspiro[3.3]heptane substituent led to a slight improvement in binding affinity. uzh.ch Further computational modeling and synthetic exploration led to the discovery that adding an isopropyl group to the azaspiro[3.3]heptane resulted in a 13-fold improvement in affinity. uzh.ch This highlights the power of computational modeling to guide the design of more potent derivatives. The design of new derivatives can also focus on modulating physicochemical properties, such as solubility and metabolic stability, to create drug candidates with a higher probability of clinical success. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.